3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound with the molecular formula C9H13IN2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the iodination of a suitable precursor. One common method involves the reaction of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism by which 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
- 3-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
- 3-Fluoro-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
Uniqueness
Compared to its halogenated analogs, 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is unique due to the larger atomic size and higher reactivity of the iodine atom. This can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodo-6,6-dimethyl-1,4,5,7-tetrahydroindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-9(2)4-3-6-7(5-9)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWZKCXTTCFVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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